molecular formula C7H13N3O B13605914 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol

2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol

Cat. No.: B13605914
M. Wt: 155.20 g/mol
InChI Key: ZQGKKQGNLNOREG-UHFFFAOYSA-N
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Description

2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol typically involves the reaction of 1-ethyl-1H-imidazole-5-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process would likely be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetaldehyde.

    Reduction: 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethane.

    Substitution: N-alkylated derivatives of the original compound.

Scientific Research Applications

2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
  • 2-amino-2-(1-ethyl-1H-imidazol-4-yl)ethan-1-ol
  • 2-amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Uniqueness

2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol is unique due to the specific positioning of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-amino-2-(3-ethylimidazol-4-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-2-10-5-9-3-7(10)6(8)4-11/h3,5-6,11H,2,4,8H2,1H3

InChI Key

ZQGKKQGNLNOREG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C(CO)N

Origin of Product

United States

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